molecular formula C8H5BrF2O2 B6615480 2-bromo-2-(2,6-difluorophenyl)acetic acid CAS No. 1092477-51-4

2-bromo-2-(2,6-difluorophenyl)acetic acid

Cat. No.: B6615480
CAS No.: 1092477-51-4
M. Wt: 251.02 g/mol
InChI Key: KUYVENHMKJRGJG-UHFFFAOYSA-N
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Description

2-Bromo-2-(2,6-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrF2O2. It is characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylic acid group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-(2,6-difluorophenyl)acetic acid typically involves the bromination of 2,6-difluorophenylacetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(2,6-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-2-(2,6-difluorophenyl)acetic acid is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-2-(2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include covalent modification of target proteins and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(2,6-difluorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for use in various applications compared to other similar compounds .

Properties

IUPAC Name

2-bromo-2-(2,6-difluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-7(8(12)13)6-4(10)2-1-3-5(6)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYVENHMKJRGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092477-51-4
Record name 2-bromo-2-(2,6-difluorophenyl)acetic acid
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